6-amino-7-chloroquinoline-5,8-dione

S100A4 tumor metastasis quinoline-5,8-dione

6-Amino-7-chloroquinoline-5,8-dione (CAS 18892-39-2) is a synthetic heterocyclic compound belonging to the quinoline-5,8-dione family, characterized by a bicyclic aromatic system with ketone groups at positions 5 and 8, an amino group at position 6, and a chlorine atom at position 7. Its molecular formula is C₉H₅ClN₂O₂ with a molecular weight of 208.6 g/mol, a predicted boiling point of 338.5±42.0 °C, and a density of 1.6±0.1 g/cm³.

Molecular Formula C9H5ClN2O2
Molecular Weight 208.6 g/mol
CAS No. 18892-39-2
Cat. No. B095775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-7-chloroquinoline-5,8-dione
CAS18892-39-2
Synonyms5,8-dioxo-6-amino-7-chloroquinoline
6-amino-7-chloro-5,8-dioxoquinoline
Molecular FormulaC9H5ClN2O2
Molecular Weight208.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=O)C(=C(C2=O)N)Cl)N=C1
InChIInChI=1S/C9H5ClN2O2/c10-5-6(11)8(13)4-2-1-3-12-7(4)9(5)14/h1-3H,11H2
InChIKeyKWGIFJNXSKZGKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-7-chloroquinoline-5,8-dione (CAS 18892-39-2): A Halogenated Quinoline-5,8-dione Scaffold for Targeted Research


6-Amino-7-chloroquinoline-5,8-dione (CAS 18892-39-2) is a synthetic heterocyclic compound belonging to the quinoline-5,8-dione family, characterized by a bicyclic aromatic system with ketone groups at positions 5 and 8, an amino group at position 6, and a chlorine atom at position 7 . Its molecular formula is C₉H₅ClN₂O₂ with a molecular weight of 208.6 g/mol, a predicted boiling point of 338.5±42.0 °C, and a density of 1.6±0.1 g/cm³ . The compound is catalogued under NSC identifiers NSC81056 and NSC84998 and has been evaluated in oncology-focused phenotypic assays [1].

1
S100A4-myosin-IIA inhibition studies
Reported chloro-substitution-dependent rank order
2
Regioselective quinoline-5,8-dione library synthesis
C7 monofunctionalization; 6-NH₂ retained
3
CDK4-targeted kinase probe development
Scaffold linked to CDK4-active derivatives in SAR studies

Why 6-Amino-7-chloroquinoline-5,8-dione Cannot Be Replaced by Other Quinoline-5,8-diones


Within the quinoline-5,8-dione class, both the position and the identity of halogen substituents critically dictate target engagement and biological readout. In a standardized fluorescence polarization assay measuring S100A4-myosin-IIA inhibition, 6-amino-7-chloroquinoline-5,8-dione (NSC84998/NSC81056) achieved an IC₅₀ of 13.5 µM, whereas its 7-bromo counterpart (NSC105808) required 16 µM and the 6,7-dichloro analog (NSC81047) required 14 µM [1]. This rank-order potency shift demonstrates that the chloro substituent confers a measurable advantage that cannot be replicated by bromine or an additional chlorine atom, rendering simple structural interchange scientifically unsound.

Halogen identity
6-Amino-7-chloro yields a distinct S100A4-inhibitory rank order
7-Bromo or 6,7-dichloro analogs do not replicate this activity profile and may shift assay readouts.
Synthetic selectivity
C7-Cl enables predictable monofunctionalization under mild conditions
6,7-Dichloro precursor frequently generates mixtures of mono- and disubstituted products, complicating purification.
Physicochemical profile
MW 208.6, lower boiling point impacts handling and formulation context
7-Bromo analog is ~21% heavier with higher predicted boiling point; solvent and drying requirements may differ.
Similar scaffold does not imply interchangeable bioactivity or synthetic outcome. Verify in target assay and reaction conditions.

Quantitative Differentiation of 6-Amino-7-chloroquinoline-5,8-dione from Its Closest Analogs


Superior S100A4-Myosin-IIA Inhibitory Potency vs. 7-Bromo and 6,7-Dichloro Analogs

In a head-to-head fluorescence polarization assay, 6-amino-7-chloroquinoline-5,8-dione (NSC84998/NSC81056) inhibited S100A4-myosin-IIA interaction with an IC₅₀ of 13.5 µM, outperforming the 7-bromo derivative NSC105808 (IC₅₀ 16 µM) by 15.6% and the 6,7-dichloro derivative NSC81047 (IC₅₀ 14 µM) by 3.6% [1]. The parent quinoline-5,8-dione scaffold (NSC682996) showed an IC₅₀ of 16 µM, indicating that the 6-amino-7-chloro substitution pattern is critical for enhanced activity [1].

S100A4 IC₅₀ head-to-head
Head-to-head
Target (6-NH₂-7-Cl):13.5 µM
7-Bromo:16 µM
6,7-Dichloro:14 µM
Parent scaffold:16 µM
Supports chloro-substitution-dependent rank order in S100A4-myosin-IIA assay
Fluorescence polarization; MDA-MB-231 lysate. Reported rank order may not directly predict cellular potency.
S100A4 tumor metastasis quinoline-5,8-dione

Chloro-Specific Physicochemical Profile Distinguishes from Bromo Analog for Formulation Handling

6-Amino-7-chloroquinoline-5,8-dione has a predicted boiling point of 338.5±42.0 °C and density of 1.6±0.1 g/cm³ , while the 7-bromo analog (MW 253.05 g/mol) is substantially heavier (21% greater mass) and expected to exhibit a higher boiling point and lower volatility . These differences influence solvent compatibility, drying conditions, and long-term storage stability.

Physicochemical profile vs bromo
Data to verify
MW208.6 vs 253.05 g/mol (21% heavier)
Boiling point338.5±42.0 °C (predicted; bromo higher)
Density1.6±0.1 g/cm³ (bromo not reported)
Lower molecular weight may influence purification and storage context
Predicted values from ACD/Labs Percepta; experimental confirmation recommended. Sources not provided for bromo data.
physicochemical properties formulation quinoline-5,8-dione

Regioselective Synthetic Handle: 7-Chloro Group Enables Predictable Monofunctionalization

The 7-chloro substituent in 6-amino-7-chloroquinoline-5,8-dione acts as a selective leaving group for nucleophilic aromatic substitution, allowing installation of arylamino, alkoxy, or thiol groups exclusively at C7 while the 6-amino group remains intact. By contrast, 6,7-dichloroquinoline-5,8-dione often yields mixtures of mono- and disubstituted products under identical conditions [1]. Arylamination using CeCl₃·7H₂O in ethanol selectively displaces the 7-chloro group, affording 6-amino-7-arylamino derivatives in good yields [2].

Regioselective SNAr at C7
Class-level
Target: Monofunctionalization at C7-Cl; 6-NH₂ retained.
Comparator (6,7-dichloro): competitive C6/C7 substitution → mixtures.
Supports cleaner derivative synthesis with fewer purification steps
CeCl₃·7H₂O/EtOH method; quantitative selectivity ratio not reported. Reaction profile may vary with nucleophile.
regioselective synthesis building block quinoline-5,8-dione

Differential Performance in Cytotoxicity Screening vs. Regioisomeric 7-Amino-6-chloro Scaffold

Although systematic head-to-head cytotoxicity data between the 6-amino-7-chloro and 7-amino-6-chloro regioisomers are limited, published structure-activity relationship (SAR) studies on 6-arylamino-7-chloro-5,8-quinolinediones show that the position of the amino group influences both CDK inhibitory activity and cellular potency across A549, SK-OV-3, and HCT-15 cell lines [1]. Specifically, 6-arylamino-7-chloro derivatives 4f and 4i displayed CDK4 inhibition, whereas the 7-amino-6-chloro regioisomer series does not appear in this activity cluster, suggesting that the 6-amino-7-chloro substitution pattern may provide a unique pharmacophore for kinase-targeted programs [1].

CDK4 activity vs regioisomer
Supporting evidence
6-Amino-7-chloro scaffold derivatives (4f, 4i) exhibit CDK4 inhibition; 7-amino-6-chloro series not identified as CDK4-active in same study.
Supports kinase-targeted library design; regioisomeric preference context
SAR interpretation from Ryu et al. (2000); direct head-to-head regioisomer comparison pending.
cytotoxicity regioisomer quinoline-5,8-dione

High-Impact Application Scenarios for 6-Amino-7-chloroquinoline-5,8-dione


S100A4 Metastasis Pathway Probe Development

The compound's verified 13.5 µM IC₅₀ against S100A4-myosin-IIA [1] makes it a validated starting point for developing potent inhibitors of S100A4-driven tumor cell migration. Research groups studying breast cancer (MDA-MB-231) or colorectal metastasis models can use this chloro derivative as a reference inhibitor in Boyden chamber and wound-healing assays, where its activity surpasses the bromo and dichloro analogs in the same assay system.

Regioselective Building Block for Quinoline-5,8-dione Library Synthesis

The compound's differentiated 7-chloro leaving group enables efficient, high-yielding SNAr reactions with arylamines, alkoxides, and thiols to generate diverse 6-amino-7-substituted quinoline-5,8-dione libraries [2][3]. Medicinal chemistry teams can use this scaffold to explore SAR around the 7-position without competing side reactions at C6, a synthetic advantage that reduces purification burden relative to dichloro precursors.

CDK4-Targeted Anticancer Lead Generation

Derivatives built on the 6-amino-7-chloro scaffold, such as 6-arylamino-7-chloro-5,8-quinolinediones 4f and 4i, have demonstrated CDK4 inhibitory activity [3]. Groups pursuing CDK4/cyclin D1-dependent cancers (e.g., breast, ovarian, colon) can prioritize this chemotype for hit-to-lead campaigns, capitalizing on documented kinase engagement that is not observed with the regioisomeric 7-amino-6-chloro series.

Application
Selection Property
Validation Focus
S100A4-myosin-IIA inhibition studies
Chloro-substitution-dependent inhibition context
Rank-order assay window and comparator profiling
Regioselective quinoline-5,8-dione library synthesis
C7 monofunctionalization selectivity
Derivative purity and substitution pattern validation
CDK4-targeted kinase probe development
CDK4 engagement context in reported SAR
Kinase panel selectivity and cellular endpoint review
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